molecular formula C10H15BrClNO B6172105 2-amino-3-(2-bromophenyl)-2-methylpropan-1-ol hydrochloride CAS No. 2445790-57-6

2-amino-3-(2-bromophenyl)-2-methylpropan-1-ol hydrochloride

Cat. No.: B6172105
CAS No.: 2445790-57-6
M. Wt: 280.6
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Description

2-amino-3-(2-bromophenyl)-2-methylpropan-1-ol hydrochloride is a chemical compound with a complex structure that includes an amino group, a bromophenyl group, and a methylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2-bromophenyl)-2-methylpropan-1-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a suitable aromatic precursor, followed by the introduction of the amino and hydroxyl groups through a series of chemical reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2-bromophenyl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-amino-3-(2-bromophenyl)-2-methylpropan-1-one.

    Reduction: Formation of 2-amino-3-phenyl-2-methylpropan-1-ol.

    Substitution: Formation of 2-amino-3-(2-substituted phenyl)-2-methylpropan-1-ol derivatives.

Scientific Research Applications

2-amino-3-(2-bromophenyl)-2-methylpropan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-(2-bromophenyl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(2-chlorophenyl)-2-methylpropan-1-ol hydrochloride
  • 2-amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride
  • 2-amino-3-(2-iodophenyl)-2-methylpropan-1-ol hydrochloride

Uniqueness

2-amino-3-(2-bromophenyl)-2-methylpropan-1-ol hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it a valuable compound for specific applications.

Properties

CAS No.

2445790-57-6

Molecular Formula

C10H15BrClNO

Molecular Weight

280.6

Purity

95

Origin of Product

United States

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